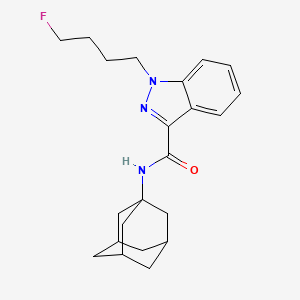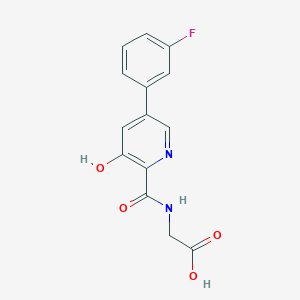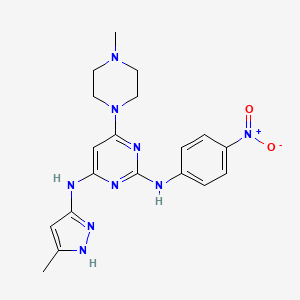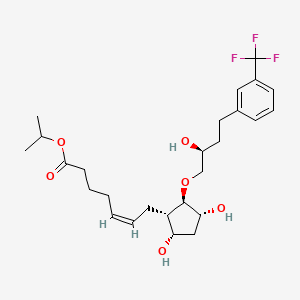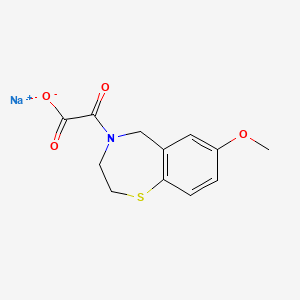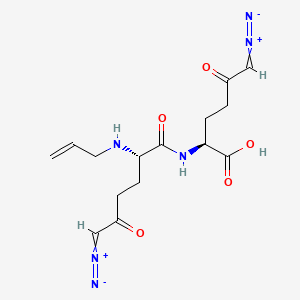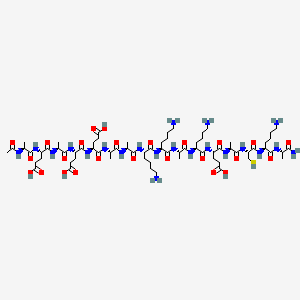
alpha1BAla
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha1BAla is a partially alpha-helical peptide.
Applications De Recherche Scientifique
Cognitive Performance and Vitamin Status
A study by Wolters et al. (2005) examined the effect of 6-month multivitamin supplementation on cognitive performance in elderly women. The study found no significant improvement in cognitive performance after vitamin supplementation.
Vitamin E and Human Health
Research by Clarke, Burnett, & Croft (2008) discussed the role of alpha-tocopherol in health and disease, highlighting its function as an antioxidant and its involvement in various cellular processes. The study emphasized the need for further research on vitamin E’s potential adverse effects.
Effects of Alpha S1-Casein Hydrolysate
A study conducted by Kim et al. (2007) explored the effects of alpha (s1)-casein hydrolysate on stress-related symptoms in women. The results indicated a reduction in symptoms related to stress.
Cobalamins and HIV Infection
Research by Weinberg et al. (1995) investigated the ability of cobalamins to inhibit HIV-1 infection of hematopoietic cells, suggesting potential therapeutic applications for cobalamins in HIV-1 treatment.
Alpha1-Antitrypsin and Pulmonary Effects
A study by Koppel et al. (1994) demonstrated that alpha1-antitrypsin could protect neonatal rats from the pulmonary effects of oxygen toxicity, highlighting its therapeutic potential in pulmonary conditions.
Aerosolized Alpha1-Antitrypsin
Hubbard et al. (1989) investigated the effectiveness of aerosolized alpha1-antitrypsin in increasing respiratory anti-neutrophil-elastase defenses. The study, published in Annals of Internal Medicine, suggested that aerosolized alpha1-antitrypsin is a safe and potentially effective therapy for alpha1-antitrypsin deficiency.
Interaction of Beta-Carotene and Alpha-Tocopherol
Research by Xu et al. (1992) focused on the effects of beta-carotene supplementation on alpha-tocopherol levels in humans and mice, highlighting the interaction between these compounds.
Alpha1-Protease Inhibitor in Normal Volunteers
Vogelmeier et al. (1997) explored the safety and duration of action of aerosolized alpha1-protease inhibitor in normal volunteers. Their findings, published in the American Journal of Respiratory and Critical Care Medicine, supported the potential of this therapy for alpha1-protease inhibitor deficiency.
Prostaglandin E1.Alpha CD in Diabetic Neuropathy
A study by Shindo et al. (1994) evaluated the effect of prostaglandin E1.alpha CD on vibratory threshold in patients with diabetic neuropathy, contributing to the understanding of treatment options for this condition.
Vitamin B12 Transport by Transcobalamin
Wuerges et al. (2006) investigated the structural basis for mammalian vitamin B12 transport by transcobalamin, providing insights into vitamin B12 metabolism and transport mechanisms. Their work is detailed in Proceedings of the National Academy of Sciences of the United States of America.
Propriétés
Numéro CAS |
151868-51-8 |
|---|---|
Nom du produit |
alpha1BAla |
Formule moléculaire |
C70H121N21O25S |
Poids moléculaire |
1688.92 |
Nom IUPAC |
(4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S)-34-((S)-2-acetamidopropanamido)-4-(((S)-1-(((R)-1-(((S)-6-amino-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxohexan-2-yl)amino)-3-mercapto-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamoyl)-7,13,16-tris(4-aminobutyl)-25,28-bis(2-carboxyethyl)-10,19,22,31-tetramethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-5,8,11,14,17,20,23,26,29,32-decaazaheptatriacontanedioic acid |
InChI |
InChI=1S/C70H121N21O25S/c1-34(55(75)101)77-62(108)42(17-9-13-29-71)88-70(116)50(33-117)91-61(107)40(7)82-66(112)47(22-26-52(95)96)89-68(114)45(20-12-16-32-74)84-59(105)38(5)80-63(109)43(18-10-14-30-72)87-67(113)44(19-11-15-31-73)83-58(104)37(4)78-56(102)36(3)79-65(111)48(23-27-53(97)98)90-69(115)49(24-28-54(99)100)86-60(106)39(6)81-64(110)46(21-25-51(93)94)85-57(103)35(2)76-41(8)92/h34-40,42-50,117H,9-33,71-74H2,1-8H3,(H2,75,101)(H,76,92)(H,77,108)(H,78,102)(H,79,111)(H,80,109)(H,81,110)(H,82,112)(H,83,104)(H,84,105)(H,85,103)(H,86,106)(H,87,113)(H,88,116)(H,89,114)(H,90,115)(H,91,107)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
QLRFMKOHWHTBEJ-AFVHRJOWSA-N |
SMILES |
C[C@@H](C(N)=O)NC([C@H](CCCCN)NC([C@H](CS)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](C)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alpha1BAla; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



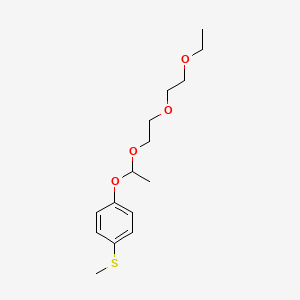
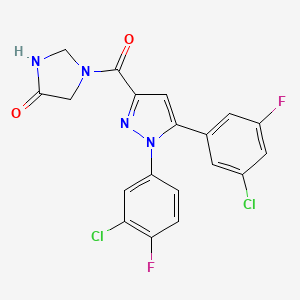
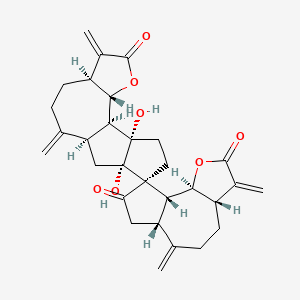
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
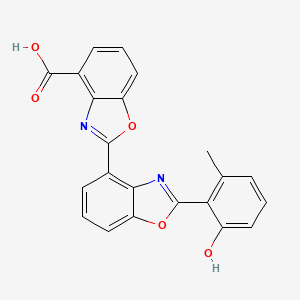
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

